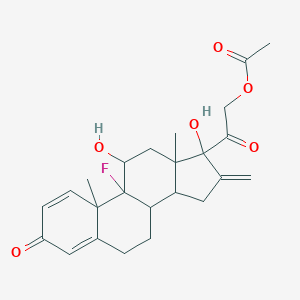

Fluprednidene acetate

Übersicht

Beschreibung

Decoderm is a topical cream that is a broad-spectrum antimycotic. It offers high antifungal activity against dermatophytes, yeasts, and other phyco-Asco and Adelomycetes, with potent antibacterial activity against Gram-positive bacilli and cocci . The active ingredient in Decoderm is a synthetic imidazole anti-fungal agent with a broad spectrum of activity against pathogenic fungi (including yeast and dermatophytes) and gram-positive bacteria (Staphylococcus and Streptococcus spp) .

Molecular Structure Analysis

The molecular formula of the active ingredient in Decoderm, Miconazole, is C18H14Cl4N2O . The average weight is 416.129 and the monoisotopic weight is 413.986023908 .

Wissenschaftliche Forschungsanwendungen

Neural Decoding and Speech Synthesis

Decoderm's application in neural decoding is exemplified by research in speech synthesis. Anumanchipalli, Chartier, and Chang (2018) designed a neural decoder leveraging cortical activity for generating fluent and intelligible speech. This advancement holds transformative potential for individuals with neurological impairments affecting communication (Anumanchipalli, Chartier, & Chang, 2018).

Brain Activity in Visual Perception

In visual neuroscience, Naselaris et al. (2009) demonstrated the use of a Bayesian decoder for reconstructing natural images from brain activity. This research bridges the gap between neural signals and visual perception, enhancing our understanding of how the brain processes visual information (Naselaris et al., 2009).

Modeling Large-Scale Facilities

Decoderm has applications in modeling complex systems, as shown by Zhu et al. (2021). They used an encoder-decoder neural network model to simulate the longitudinal phase-space of electron beams, demonstrating the potential of data-driven approaches in physical sciences (Zhu et al., 2021).

Genetic Decoders in Synthetic Biology

Guinn and Bleris (2014) explored the application of decoders in synthetic biology, creating a synthetic gene network that operates as a biological decoder in human cells. This innovation paves the way for advanced genetic engineering and cellular function manipulation (Guinn & Bleris, 2014).

Decoding Motor Commands in BCIs

In the field of brain-computer interfaces (BCIs), Kim, Biessmann, and Lee (2015) focused on decoding motor commands from EEG signals. This research is crucial for the development of BCIs for neurorehabilitation and prosthetic control (Kim, Biessmann, & Lee, 2015).

Deep Learning in Brain Activity Decoding

Zhang, Tetrel, Thirion, and Bellec (2020) utilized deep learning for decoding human cognitive states from brain activity. Their approach demonstrates the potential of AI in understanding complex neural processes (Zhang, Tetrel, Thirion, & Bellec, 2020).

Cryptography in Movement Decoding

Dyer et al. (2017) presented a cryptography-based approach for decoding movements from neural activity. This novel method broadens the scope of brain decoding applications in various fields (Dyer et al., 2017).

Wirkmechanismus

Target of Action

Decoderm, also known as Fluprednidene acetate, is a corticosteroid . Its primary targets are the glucocorticoid receptors in the body. These receptors play a crucial role in regulating inflammation and immune responses .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in the modulation of gene transcription, leading to changes in the production of proteins that mediate inflammation and immune responses . Additionally, Decoderm has anti-inflammatory and anti-allergic properties .

Biochemical Pathways

It is known that corticosteroids like this compound can influence multiple biochemical pathways involved in inflammation and immune response . These can include the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators .

Pharmacokinetics

As a topical corticosteroid, it is generally understood that decoderm is primarily intended for local action, and systemic absorption is usually minimal .

Result of Action

The molecular and cellular effects of Decoderm’s action primarily involve the reduction of inflammation and allergic reactions. By binding to glucocorticoid receptors, Decoderm can modulate the transcription of genes involved in these processes, leading to decreased inflammation and allergy symptoms .

Safety and Hazards

Decoderm is typically applied topically and is minimally absorbed into the systemic circulation following application. The majority of patient reactions are limited to hypersensitivity and cases of anaphylaxis . Patients using intravaginal miconazole products are advised not to rely on contraceptives to prevent pregnancy and sexually transmitted infections, as well as not to use tampons concurrently .

Eigenschaften

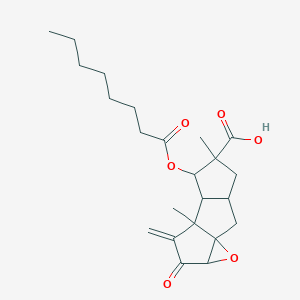

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFOZIFYUBUHHU-IYQKUMFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255-35-2 | |

| Record name | Fluprednidene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednidene acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednidene acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNIDENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

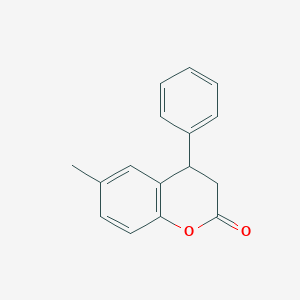

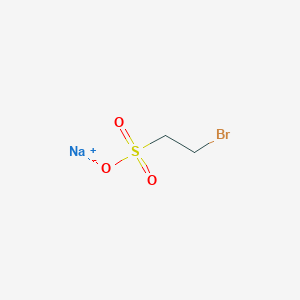

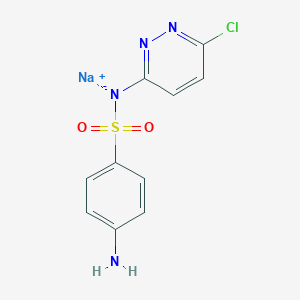

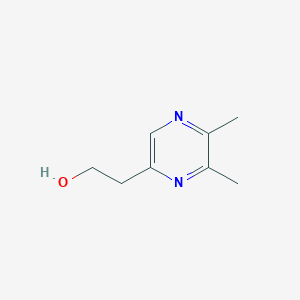

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

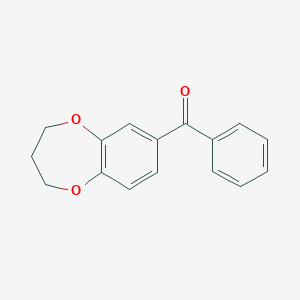

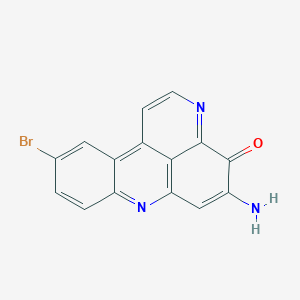

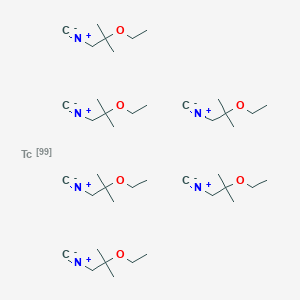

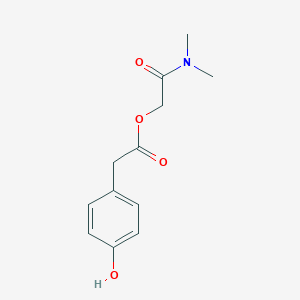

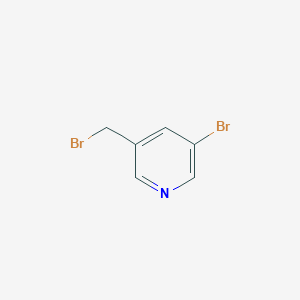

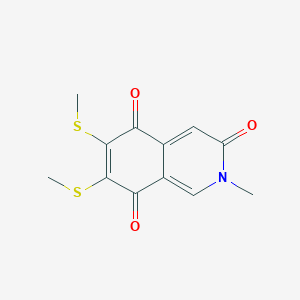

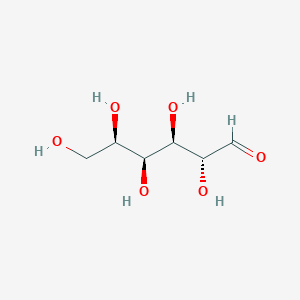

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.